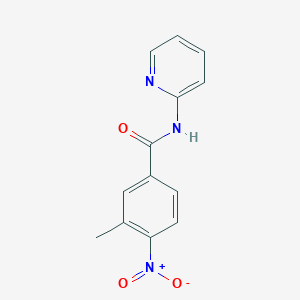![molecular formula C14H8N2O B5872420 [1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)
[1]benzofuro[2,3-b]quinoxaline
Overview
Description
Benzofuro[2,3-b]quinoxaline (BFQ) is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFQ is a bicyclic compound that contains a quinoxaline ring fused with a benzofuran ring. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Antituberculosis Agents : Benzofuro[2,3-b]quinoline derivatives have been synthesized and evaluated for their anti-tuberculosis (TB) activities. Certain derivatives exhibited significant activities against the growth of Mycobacterium tuberculosis, the bacteria causing TB, and showed low cytotoxicities against VERO cells, making them potential candidates for TB treatment (Yang et al., 2010).
Catalysis in Asymmetric Hydrogenation : Compounds like 2,3-bis(tert-butylmethylphosphino)quinoxaline have been used as ligands in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. These have shown high enantioselectivities and catalytic activities in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Quinoxalines : Novel methods for synthesizing quinoxalines have been reported, such as a one-pot oxidation–condensation method using gold–carbon nanotube nanohybrids as a catalyst. This method offers a sustainable alternative to conventional acid and/or base-catalyzed thermal processes (Shah et al., 2015).
Potential Anticancer Agents : Quinoxaline derivatives have been investigated for their anticancer activities. They show potential as protein kinase inhibitors, highlighting their significance in developing anticancer drugs (El Newahie et al., 2016).
Organic Photosensitizers for Solar Cells : Benzofuro[2,3-b]imidazo[4,5-f]quinolines have been synthesized and evaluated as high-performance organic photosensitizers for dye-sensitized solar cells. These compounds exhibit interesting photophysical properties such as high fluorescence quantum yields (Sadeghzadeh et al., 2021).
Broad Biological Activities : Quinoxaline and its derivatives exhibit a wide spectrum of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. This broad range of activities makes quinoxaline a crucial compound in pharmaceutical research (Sharma et al., 2021).
Synthesis of New Compounds for Anticancer and Antimicrobial Applications : New derivatives of quinoxaline have been synthesized, with potential as anticancer and antimicrobial agents. These compounds are being studied for their effectiveness against tuberculosis as well (Bekhradnia et al., 2015).
properties
IUPAC Name |
[1]benzofuro[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYJVRYTBTUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)







